molecular formula C19H20N6O2 B5594725 (1S,5R)-3-(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5594725
M. Wt: 364.4 g/mol
InChI Key: YDPQSZNYDREYDC-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,5R)-3-(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,5R*)-3-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is 364.16477390 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis and Anxiolytic Activity : A study by Wagner, Becan, and Nowakowska (2004) explored the synthesis of derivatives of isoxazolo[4,5-d]pyrimidinones, demonstrating interesting anxiolytic activity comparable to Diazepam in some compounds (Wagner, Becan, & Nowakowska, 2004).

Applications in Coatings and Inks

  • Antimicrobial Coatings : El‐Wahab et al. (2015) synthesized heterocyclic compounds including pyrimidine derivatives for use in polyurethane varnishes and printing ink paste, demonstrating significant antimicrobial effects against various microbial strains (El‐Wahab et al., 2015).

Bicyclic Gamma-Lactams Synthesis

  • Ring Expansion and Synthesis : Dekeukeleire, D’hooghe, & De Kimpe (2009) reported the diastereoselective synthesis of bicyclic gamma-lactams via ring expansion of monocyclic beta-lactams, showcasing the versatility of these compounds in chemical synthesis (Dekeukeleire, D’hooghe, & De Kimpe, 2009).

Anticancer and Anti-Inflammatory Agents

  • Synthesis for Anticancer and Anti-inflammatory Purposes : Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines, finding them to be effective as nonsteroidal anti-inflammatory drugs without ulcerogenic activity, indicating potential for safer therapeutic applications (Auzzi et al., 1983).

Antibacterial and Antifungal Applications

  • Antimicrobial Activity in Novel Syntheses : Research by Zaki, Sayed, & Elroby (2016) involved the synthesis of isoxazoline and pyrazolo[3,4-d]pyridazine derivatives, showing good antimicrobial, anti-inflammatory, and analgesic activities, highlighting their potential in developing new antibacterial and antifungal agents (Zaki, Sayed, & Elroby, 2016).

Properties

IUPAC Name

(1S,5R)-3-(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-12-16-17(21-11-22-18(16)27-23-12)24-8-13-5-6-15(10-24)25(19(13)26)9-14-4-2-3-7-20-14/h2-4,7,11,13,15H,5-6,8-10H2,1H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPQSZNYDREYDC-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC=NC(=C12)N3CC4CCC(C3)N(C4=O)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC2=NC=NC(=C12)N3C[C@@H]4CC[C@H](C3)N(C4=O)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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